

# Application Notes and Protocols for HPLC Quantification of Ceftaroline in Plasma

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## Compound of Interest

Compound Name: Ceftaroline

Cat. No.: B109729

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These application notes provide detailed methodologies for the quantification of **Ceftaroline** in human plasma using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.

## Method 1: Rapid HPLC-UV Method for Ceftaroline Quantification

This method, adapted from Alarcia-Lacalle et al., describes a simple and rapid HPLC-UV method suitable for high-throughput analysis in clinical and research settings.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	0.25 - 40 µg/mL	[1][2][3]
Lower Limit of Quantification (LLOQ)	0.25 µg/mL	[2]
Retention Time	~4.7 minutes	[3]
Intra-day Precision (CV%)	≤ 5.8%	
Inter-day Precision (CV%)	≤ 7.5%	
Intra-day Accuracy (RE%)	-5.3% to 6.0%	
Inter-day Accuracy (RE%)	-3.0% to 4.0%	
Detection Wavelength	238 nm	[1][2][3]

## Experimental Protocol

### 1. Materials and Reagents:

- **Ceftaroline** dihydrochloride standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Drug-free human plasma (with K3EDTA as anticoagulant)

### 2. Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 5 µm, 4.6 x 150 mm)
- Centrifuge capable of 10,000 x g and 4°C

### 3. Preparation of Solutions:

- Stock Solution (1 mg/mL): Dissolve **Ceftaroline** dihydrochloride in a 1:1 (v/v) mixture of water and methanol.[3] Prepare fresh daily.
- Working Solutions: Dilute the stock solution with water to prepare working solutions at concentrations of 400, 200, 100, 50, 10, 5, and 2.5 µg/mL.[2]
- Calibration Standards: Prepare calibration standards by spiking 100 µL of each working solution into 900 µL of drug-free human plasma to obtain final concentrations of 40, 20, 10, 5, 1, 0.5, and 0.25 µg/mL.[2]
- Quality Control (QC) Samples: Prepare QC samples at three concentration levels (e.g., low, medium, and high) in the same manner as the calibration standards.[2]

### 4. Sample Preparation:

- To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 200 µL of methanol.[2]
- Vortex the mixture thoroughly.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
- Collect the supernatant and inject 20 µL into the HPLC system.[2][3]

### 5. Chromatographic Conditions:

- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection: UV at 238 nm.[1][2][3]
- Run Time: Less than 5 minutes.[1][2][3]

## 6. Data Analysis:

- Construct a calibration curve by plotting the peak area of **Ceftaroline** against the nominal concentration of the calibration standards.
- Perform a linear regression analysis with a 1/concentration weighting factor.[2]
- Determine the concentration of **Ceftaroline** in the QC and unknown samples from the calibration curve.

## Method Validation

The method should be validated according to FDA and EMA guidelines.[2] Key validation parameters include:

- Selectivity: Assessed by analyzing blank plasma samples from different sources to ensure no endogenous interferences at the retention time of **Ceftaroline**.
- Linearity and Range: Determined by analyzing the calibration standards over the specified concentration range. The correlation coefficient (R) should be  $> 0.99$ .[2]
- Precision and Accuracy: Evaluated by analyzing QC samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). The coefficient of variation (CV) for precision should be  $\leq 15\%$  ( $\leq 20\%$  for LLOQ), and the relative error (RE) for accuracy should be within  $\pm 15\%$  ( $\pm 20\%$  for LLOQ).
- Stability: **Ceftaroline** stability in plasma should be assessed under various conditions, including short-term storage at room temperature, long-term storage at  $-20^{\circ}\text{C}$  and  $-80^{\circ}\text{C}$ , and after freeze-thaw cycles.[2] **Ceftaroline** in plasma samples was found to be stable at  $-80^{\circ}\text{C}$  for at least 3 months.[1][2][3][4][5]

## Method 2: HPLC-MS/MS Method for Simultaneous Quantification

For higher sensitivity and selectivity, an HPLC-tandem mass spectrometry (MS/MS) method can be employed. This method allows for the simultaneous determination of **Ceftaroline** and other antibiotics.[6][7]

## Quantitative Data Summary

Parameter	Value	Reference
Lower Limit of Quantification (LLOQ)	0.2 mg/L	<a href="#">[7]</a>
Intra-run Precision (CV%)	1.22% to 9.35%	<a href="#">[7]</a>
Between-run Precision (CV%)	1.61% to 9.36%	<a href="#">[7]</a>
Run Time	~3 minutes	<a href="#">[6]</a> <a href="#">[7]</a>

## Experimental Protocol

### 1. Materials and Reagents:

- **Ceftaroline** standard
- **Ceftaroline-d4** (internal standard)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Acetic acid
- Ammonium acetate
- Drug-free human plasma (with K3EDTA as anticoagulant)

### 2. Instrumentation:

- HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- On-line solid-phase extraction (SPE) system.
- Phenyl-hexyl analytical column.

### 3. Preparation of Solutions:

- Stock Solutions: Prepare individual stock solutions of **Ceftaroline** and the internal standard in methanol.
- Calibration Standards: Prepare a series of calibration standards by spiking drug-free human plasma with appropriate dilutions of the **Ceftaroline** stock solution.[\[6\]](#)
- Internal Standard Working Solution: Prepare a working solution of **Ceftaroline-d4** in methanol.

#### 4. Sample Preparation:

- To 100  $\mu$ L of plasma sample, add 200  $\mu$ L of methanol containing the internal standard (**Ceftaroline-d4**).[\[6\]](#)
- Vortex the mixture.
- Centrifuge at 13,000 x g for 15 minutes at 4°C.[\[6\]](#)
- Transfer the supernatant to an autosampler vial and inject 10  $\mu$ L into the LC-MS/MS system.[\[6\]](#)

#### 5. LC-MS/MS Conditions:

- On-line SPE: Use an appropriate SPE column for sample clean-up and concentration.
- Chromatographic Separation: Utilize a phenyl-hexyl column with a gradient elution program.
- Mobile Phase A: Water with 0.1% acetic acid and 10 mM ammonium acetate.[\[6\]](#)
- Mobile Phase B: Acetonitrile.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for **Ceftaroline** and its internal standard.

#### 6. Data Analysis:

- Calculate the peak area ratio of the analyte to the internal standard.

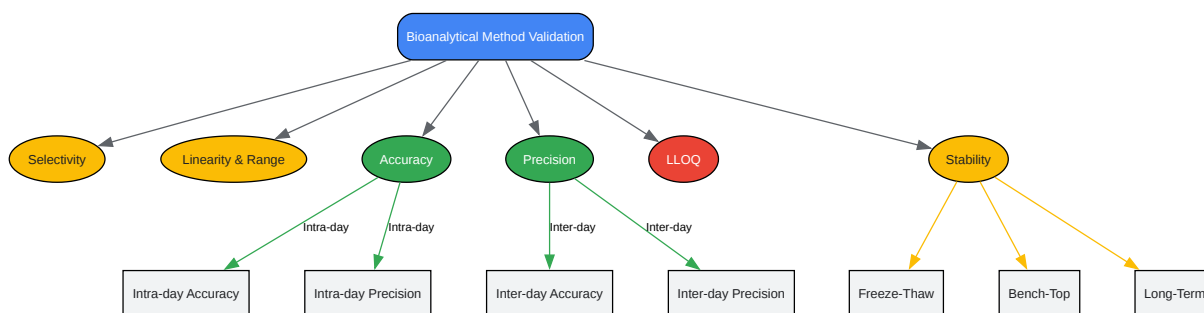
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of **Ceftaroline** in the unknown samples from the calibration curve.

## Visualizations



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Caption: Experimental workflow for HPLC-UV quantification of **Ceftaroline** in plasma.



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Caption: Key parameters for bioanalytical method validation.

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